Journal Name:Inorganic and Nano-Metal Chemistry
Journal ISSN:2470-1556
IF:1.514
Journal Website:https://www.tandfonline.com/loi/lsrt21
Year of Origin:0
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:47
Publishing Cycle:
OA or Not:Not
Building mental models of a reaction mechanism: the influence of static and animated representations, prior knowledge, and spatial ability†
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: 2019-12-10 , DOI: 10.1039/C9RP00198K
In chemistry, novices and experts use mental models to simulate and reason about sub-microscopic processes. Animations are thus important tools for learning in chemistry to convey reaction dynamics and molecular motion. While there are many animations available and studies showing the benefit of learning from animations, there are also limitations to their design and effectiveness. Moreover, there are few experimental studies into learning chemistry from animations, especially organic reaction mechanisms. We conducted a mixed-methods study into how students learn and develop mental models of a reaction mechanism from animations. The study (N = 45) used a pre-/post-test experimental design and counterbalanced static and animated computerized learning activities (15 min each), plus short think-aloud interviews for some participants (n = 20). We developed the tests and learning activities in a pilot study; these contained versions of an epoxide opening reaction mechanism either as static (using the electron-pushing formalism) or animated representations. Participants’ test accuracy, response times, and self-reported confidence were analyzed quantitatively (α = 0.05) and we found that, while participants showed a learning effect, there were no significant differences between the static and animated learning conditions. Participants’ spatial abilities were correlated to their test accuracy and influenced their learning gains for both conditions. Qualitative framework analysis of think-aloud interviews revealed changes in participants’ reasoning about the test questions, moving toward using rule- and case-based reasoning over model-based reasoning. This analysis also revealed that dynamic and transitional features were incorporated into participants’ working mental models of the reaction mechanism after learning from animations. The divergence of participants’ mental models for reasoning and visualization could suggest a gap in their mental model consolidation.
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Can animations effectively substitute for traditional teaching methods? Part II: Potential for differentiated learning
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: , DOI: 10.1039/C0RP90007A
Animations were prepared using Adobe Flash MX and tested on elementary (3rd – 5th grade) and secondary chemistry students. A pre- and post-test study was used to compare the learning gains of students who received the animations with those who received textbook reading time and discussion in class. The control and experimental groups were further divided between students who had low base knowledge and those with higher base knowledge, by comparing students above and below the median on their pre-test. The data analysis indicated that students with low base knowledge and who were given the animation treatment performed at the level of high base knowledge learners. This suggested that well-prepared animations have the capacity to provide differentiated learning for low base knowledge students.
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Characterizing and representing student's conceptual knowledge of chemical bonding
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: 2012-04-03 , DOI: 10.1039/C0RP90019B
Chemical bonding knowledge is fundamental and essential to the understanding of almost every topic in chemistry, but it is very difficult to learn. While many studies have characterized some of the central elements of knowledge of this topic, these elements of knowledge have not been systematically organized. We describe the development and testing of a matrix that represents: (A) a systematic organization of the conceptual knowledge on chemical bonding required at high school level and (B) a tool for representing students' conceptual knowledge of this topic. The matrix contains three strands: the structure of matter at the nanoscopic level, electrostatic interactions between charged entities, and energy aspects related to bonding. In each strand there are hierarchically ordered cells that contain fine grain elements of knowledge. Using various instruments, students’ conceptual knowledge of chemical bonding was assessed and mapped onto the matrix, generating graphical representations of their knowledge. New computational and online technologies enable automatic data collection and its analysis. Therefore, we believe that this organization and representation of small grain size elements of knowledge can be a useful for the development of a detailed diagnostic tool of knowledge of chemical bonding.
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Characterizing change in students' self-assessments of understanding when engaged in instructional activities
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: 2021-03-22 , DOI: 10.1039/D0RP00255K
Students’ abilities to self-assess their understanding can influence their learning and academic performance. Different factors, such as performance level, have been shown to relate to student self-assessment. In this study, hierarchical linear modeling was used to identify factors and quantify their effects on the changes observed in chemistry students’ self-assessed understanding when engaging in instructional activity. This study replicates and expands on previous findings regarding performance by showing that the worse students performed on a task, the more likely they were to lower their self-assessed understanding after that activity. Task difficulty was found to be a significant effect on change in students' self assessments with students being more likely to lower their self-assessed understanding after a more difficult task and raise it following an easier task independent of performance. Perceived comparative understanding (how students thought they compared to their surrounding peers) was also found to be a significant effect. Students who later reported their understanding to be lower than their peers, as compared to those who later reported their understanding to be about the same as their peers, were observed to have lowered their self-assessed understanding. Actual comparative performance (difference in performance of the student to their surrounding peers), gender, and feedback were not found to be significant effects on change in students’ self-assessed understanding. The results of this investigation may inform instructors on how their instructional decisions differentially impact changes in students’ judgements about their understanding.
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Cognitive factors that can potentially affect pupils’ test performance
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: , DOI: 10.1039/B5RP90016F
The two cognitive styles, ‘field dependent/field independent’ and ‘convergent/divergent’, were explored in relation to three formats of assessment (multiple choice, short answer and structural communication grid) in five classroom chemistry tests. The study was conducted in Greece with the participation of Grade-10 (upper secondary school) pupils (age 15-16). The field dependent/independent characteristic correlated with pupils’ performance in all the tests, and in almost all the formats of assessment. The convergent/divergent characteristic correlated with pupils’ performance in assessment where language was an important factor, but not in algorithmic types of questions or in questions where there is a greater use of symbols and less use of words. It seems that, in relation to the convergent/divergent characteristic, the chemistry content and presentation of the test is a factor affecting the type of questions being asked. This study suggests that some of the factors that affect pupils’ performance might be: (a) the content and presentation of the test, (b) the format of the test, (c) the psychology of the individual. [Chem. Educ. Res. Pract., 2006, 7 (2), 64-83]
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CHEMICAL PHENOMENA VERSUS CHEMICAL REACTIONS: DO STUDENTS MAKE THE CONNECTION?
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: , DOI: 10.1039/B2RP90035A
In this work, we examine whether tenth-grade high school students (N = 197, age 15- 16) as well as first-year university chemistry students (N = 77, age 18-19) can make the connection between chemical reactions and chemical phenomena. We used nineteen physical and chemical phenomena, and asked the students at one stage to distinguish physical from chemical phenomena, and at another stage to state in which cases one or more reactions occur. Students can be categorised into two distinct groups. One group includes those who do not always identify chemical phenomena with reaction(s), while the other group includes those who are successful in that distinction. Further, the students of the first group can be divided into two subgroups: (a) those who perform better in identifying the chemical phenomena; (b) those who perform better in identifying the reactions. A differentiation of chemical changes into natural and man-caused processes seems to be operating, at least with Greek students. On the other hand, students may be intuitively viewing chemical reactions as fairly simple processes, which can be expressed by means of chemical equations. Finally, it might be preferable to group (i) changes of physical state and phase, and (ii) solutions, in a separate category (physicochemical changes). [Chem. Educ. Res. Pract.: 2003, 4, 31-43]
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Comparing outcomes from two case studies on chemistry teachers’ readiness to change
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: , DOI: 10.1039/B908251B
This study reports the outcomes of two in-service courses, which targeted the development of chemistry teachers’ skills to promote inquiry or reasoning and creative thinking skills among their students. Sixteen chemistry and four biology teachers participated in two intervention studies, both designed according to the philosophy of scientific and technological literacy (STL), and each ran for 8 months, but used different types of supplementary teaching materials. Data were collected through questionnaires, interviews and teacher-created teaching materials. Categories of teachers’ readiness to change were created in each case and implications for teaching were discussed. In both cases it was found that changing the classroom environment towards student-centeredness was the hardest task. All teachers appreciated real life scenario-type beginning of lessons, which according to activity theory met the need-motive initiation for undertaking activity by students. One third of the Estonian chemistry teachers involved were not ready for change; the major factors holding them back related to the curriculum and external services constraints.
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Cognitive apprenticeship as a vehicle for enhancing the understanding and functionalization of organic chemistry knowledge
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: 2015-12-02 , DOI: 10.1039/C5RP00179J
This paper presents a pedagogical experiment with parallel groups through which the effectiveness of the cognitive apprenticeship model of dealing with the teaching topic Carboxylic acids and their derivatives was compared with the traditional approach to the elaboration of this topic. This experiment featured the participation of 241 students aged 17, attending their third year of grammar school, natural sciences stream. The experimental group consisted of 118 students, whereas the control group was made up of 123 students. Within the framework of the experiment, a pre-test consisting of items that resembled regular textbook items was used as an instrument for checking how balanced the previously acquired knowledge concerning the teaching topic Carboxylic acids and their derivatives of the students in the two groups was. A post-test was used as an instrument for comparing the effectiveness of the two approaches, and it mostly consisted of items that required the application of the knowledge concerning the teaching topic Carboxylic acids and their derivatives in solving real-life problems. In the pre-test, no statistically significant difference in the overall percentage of correct answers given by the two groups of students was established. In the post-test, the students from the experimental group scored a statistically significant higher percentage of correct answers compared to the students from the control group. On the basis of this, it can be concluded that the applied cognitive apprenticeship approach has the potential to improve the level of students’ understanding of the concepts from the topic Carboxylic acids and their derivatives, as well as the students’ ability to apply the knowledge on the examples from real life.
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Contents
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: , DOI: 10.1039/C0RP90002H
The first page of this article is displayed as the abstract.
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Contents
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: , DOI: 10.1039/B4RP90009J
The first page of this article is displayed as the abstract.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
1.00 41 Science Citation Index Expanded Not
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